![molecular formula C15H25N5O2 B1192959 KDOAM-25](/img/structure/B1192959.png)
KDOAM-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KDOAM25 是一种强效且高度选择性的组蛋白赖氨酸脱甲基酶 5 (KDM5) 抑制剂。 它在增加转录起始位点处的全局 H3K4 甲基化和抑制多发性骨髓瘤 MM1S 细胞增殖方面显示出显著疗效 。 该化合物对 KDM5A、KDM5B、KDM5C 和 KDM5D 特别有效,其 IC50 值分别为 71 nM、19 nM、69 nM 和 69 nM 。
准备方法
KDOAM25 的合成涉及多个步骤,包括核心结构的形成和随后的功能化。 该化合物通常通过一系列有机反应合成,包括酰胺键形成和吡啶环构建 。 工业生产方法通常涉及优化这些合成路线,以提高产量和纯度,同时最大限度地减少有害试剂的使用 。
化学反应分析
KDOAM25 会发生各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应 。 从这些反应中形成的主要产物取决于所用条件和试剂。
科学研究应用
KDOAM25 具有广泛的科学研究应用:
作用机制
KDOAM25 通过抑制组蛋白赖氨酸脱甲基酶 5 (KDM5) 的活性发挥作用。 这种抑制导致转录起始位点处全局 H3K4 甲基化的增加,进而影响基因表达和细胞增殖 。 该化合物特异性靶向 KDM5 酶的催化结构域,阻止它们对组蛋白进行脱甲基化 。
相似化合物的比较
KDOAM25 在其对 KDM5 酶的高选择性和效力方面是独一无二的。 类似的化合物包括:
JIB-04: 另一种 KDM5 抑制剂,但选择性特征不同.
PBIT: KDM5 的效力较低的抑制剂,用于类似的研究应用.
CPI-455: 具有更广谱活性的 KDM5 抑制剂.
生物活性
KDOAM-25 is a selective inhibitor of the KDM5 sub-family of histone lysine demethylases, which play critical roles in regulating gene expression through the modification of histone methylation. This article compiles detailed findings regarding the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and potential therapeutic applications.
This compound primarily targets KDM5B, a member of the KDM5 family that demethylates histone H3 at lysine 4 (H3K4). This demethylation process is crucial for gene regulation, and its inhibition leads to increased levels of H3K4 trimethylation (H3K4me3), which is associated with active transcription.
- Inhibition Potency : this compound exhibits a half-maximal inhibitory concentration (IC50) of less than 100 nM for KDM5A-D in vitro, demonstrating its high potency against these enzymes . In cellular assays, the effective concentration (EC50) is approximately 50 μM .
- Selectivity : The compound shows significant selectivity for KDM5 enzymes over other 2-oxoglutarate-dependent oxygenases, with no off-target activity observed on a panel of 55 receptors and enzymes .
Multiple Myeloma
In studies involving multiple myeloma cell lines (MM1S), treatment with this compound resulted in:
- Increased H3K4me3 Levels : Following treatment, there was a notable increase in global H3K4 methylation at transcriptional start sites, correlating with impaired cell proliferation .
- Cell Viability : The compound significantly reduced cell viability in these lines, indicating its potential as a therapeutic agent against cancers characterized by KDM5B overexpression .
MEK-Inhibitor Resistance
Research has also demonstrated that this compound can overcome resistance to MEK inhibitors in uveal melanoma cell lines:
- Cell Death Promotion : It inhibited colony formation and promoted apoptosis in MEK-resistant cell lines (OMM1-R) through upregulation of H3K4me3 and H3K27ac .
- Mechanistic Insights : The compound directly interacts with KDM5B, as evidenced by assays such as Drug Affinity Responsive Target Stability (DARTS) and microscale thermophoresis, revealing a dissociation constant (Kd) of approximately 487.75 nM .
Summary of Findings
The following table summarizes key findings from studies on this compound:
Study Focus | Findings |
---|---|
Inhibition Potency | IC50 < 100 nM for KDM5A-D; EC50 ~ 50 μM in human cell assays |
Selectivity | No off-target activity across 55 tested receptors/enzyme families |
Multiple Myeloma Impact | Increased global H3K4 methylation; impaired proliferation in MM1S cells |
MEK-Inhibitor Resistance | Inhibited viability and promoted apoptosis in resistant OMM1-R cells; upregulated H3K4me3 and H3K27ac |
Binding Affinity | Direct interaction with KDM5B; dissociation constant ~487.75 nM |
属性
分子式 |
C15H25N5O2 |
---|---|
分子量 |
307.39 g/mol |
IUPAC 名称 |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |
InChI 键 |
PNFMVADNCOGWME-UHFFFAOYSA-N |
SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
规范 SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。